molecular formula C19H16Br2N2O2 B10935680 ethyl [3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]acetate

ethyl [3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B10935680
M. Wt: 464.1 g/mol
InChI Key: MSAZFNDZHUEDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[3,5-BIS(3-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two bromophenyl groups attached to a pyrazole ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3,5-BIS(3-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl groups.

    Esterification: The final step involves the esterification of the pyrazole derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3,5-BIS(3-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

ETHYL 2-[3,5-BIS(3-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[3,5-BIS(3-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The bromophenyl groups and the pyrazole ring play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE: Similar structure but with bromine atoms at different positions.

    METHYL 2-[3,5-BIS(3-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE: Similar structure but with a methyl ester instead of an ethyl ester.

    ETHYL 2-[3,5-BIS(3-CHLOROPHENYL)-1H-PYRAZOL-1-YL]ACETATE: Similar structure but with chlorine atoms instead of bromine.

Uniqueness

ETHYL 2-[3,5-BIS(3-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity

Properties

Molecular Formula

C19H16Br2N2O2

Molecular Weight

464.1 g/mol

IUPAC Name

ethyl 2-[3,5-bis(3-bromophenyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C19H16Br2N2O2/c1-2-25-19(24)12-23-18(14-6-4-8-16(21)10-14)11-17(22-23)13-5-3-7-15(20)9-13/h3-11H,2,12H2,1H3

InChI Key

MSAZFNDZHUEDRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.